molecular formula C18H29NO2 B5006067 1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine

1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine

Katalognummer B5006067
Molekulargewicht: 291.4 g/mol
InChI-Schlüssel: PBQXZGGQXMJJJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Wirkmechanismus

1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. By inhibiting BTK, this compound blocks the activation and proliferation of B-cells, which are involved in the development and progression of various types of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation in autoimmune diseases. This compound has also been shown to have a synergistic effect with other anti-cancer drugs, such as rituximab and lenalidomide.

Vorteile Und Einschränkungen Für Laborexperimente

1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine has several advantages for lab experiments, including its high selectivity for BTK, good pharmacokinetic properties, and favorable safety profile. However, this compound has some limitations, such as its potential for off-target effects and the need for further studies to determine its efficacy and safety in clinical trials.

Zukünftige Richtungen

There are several future directions for the research and development of 1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine. One potential direction is to investigate its efficacy and safety in clinical trials for the treatment of various types of cancer and autoimmune diseases. Another direction is to explore its potential for combination therapy with other anti-cancer drugs and immunotherapies. Additionally, further studies are needed to determine the optimal dosing and treatment duration of this compound, as well as its potential for resistance and long-term effects.

Synthesemethoden

1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine is synthesized through a multi-step process that involves the reaction of 2-tert-butylphenol with epichlorohydrin to form 2-(2-tert-butylphenoxy)ethyl chloride. This compound is then reacted with 1-(2-pyrrolidin-1-ylethyl)pyrrolidine to form this compound.

Wissenschaftliche Forschungsanwendungen

1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown potential for the treatment of autoimmune diseases, such as lupus and rheumatoid arthritis. This compound has been shown to inhibit the growth and proliferation of cancer cells and reduce inflammation in autoimmune diseases.

Eigenschaften

IUPAC Name

1-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-18(2,3)16-8-4-5-9-17(16)21-15-14-20-13-12-19-10-6-7-11-19/h4-5,8-9H,6-7,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQXZGGQXMJJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCOCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.